molecular formula C40H38N4Na2O18S4 B12695657 Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate CAS No. 93859-31-5

Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate

Cat. No.: B12695657
CAS No.: 93859-31-5
M. Wt: 1037.0 g/mol
InChI Key: KRDACGVPJPZNRN-UHFFFAOYSA-L
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Description

Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate is a complex organic compound known for its unique fluorescent properties. It is a derivative of coumarin and benzoxazole, both of which are well-known for their applications in fluorescence and photochemistry. This compound is particularly noted for its strong emission in the visible region, large Stokes shifts, high photostability, and high fluorescence quantum yields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate typically involves the condensation of 7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde with benzoxazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can produce a variety of benzoxazole derivatives .

Scientific Research Applications

Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. The mechanism involves the absorption of light, followed by the emission of light at a different wavelength. This process is facilitated by the intramolecular charge transfer (ICT) mechanism, which is modulated by the electron-donating and electron-withdrawing substituents on the coumarin and benzoxazole moieties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazoledisulphonate stands out due to its high photostability and large Stokes shifts, making it particularly useful in applications requiring long-term fluorescence and minimal photobleaching .

Properties

CAS No.

93859-31-5

Molecular Formula

C40H38N4Na2O18S4

Molecular Weight

1037.0 g/mol

IUPAC Name

disodium;2-[7-(diethylamino)-2-oxochromen-3-yl]oxysulfonyl-2H-1,3-benzoxazole-3-sulfonate

InChI

InChI=1S/2C20H20N2O9S2.2Na/c2*1-3-21(4-2)14-10-9-13-11-18(19(23)29-17(13)12-14)31-32(24,25)20-22(33(26,27)28)15-7-5-6-8-16(15)30-20;;/h2*5-12,20H,3-4H2,1-2H3,(H,26,27,28);;/q;;2*+1/p-2

InChI Key

KRDACGVPJPZNRN-UHFFFAOYSA-L

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)OS(=O)(=O)C3N(C4=CC=CC=C4O3)S(=O)(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)OS(=O)(=O)C3N(C4=CC=CC=C4O3)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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